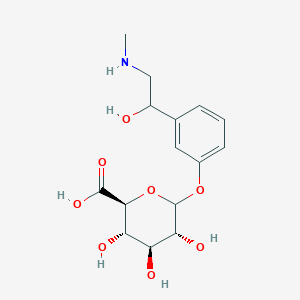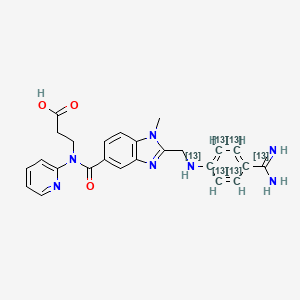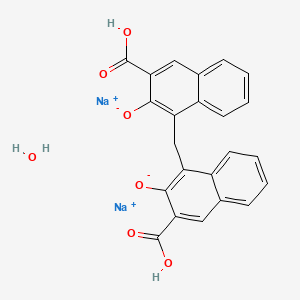![molecular formula C19H20N4O B1493951 (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine CAS No. 886230-76-8](/img/structure/B1493951.png)
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine
Overview
Description
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine is a complex organic compound that features a unique structure combining pyridine, tetrahydropyran, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole core, followed by the introduction of the pyridine and tetrahydropyran groups through sequential reactions. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.
Introduction of the Pyridine Group: This step often involves a Heck reaction, where a palladium-catalyzed coupling between a halogenated indazole and a pyridine derivative is performed.
Attachment of the Tetrahydropyran Group: This can be accomplished through nucleophilic substitution or other suitable reactions to introduce the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
- **(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-ol
Uniqueness
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine is unique due to the specific combination of its functional groups and the resulting chemical properties
Properties
IUPAC Name |
1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUYMWXWXSVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)N)C(=N2)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694701 | |
| Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886230-76-8 | |
| Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)




![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)







![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)
